N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-2-methyloxolane-2-carboxamide
Description
N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-2-methyloxolane-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a methylpyrazol moiety, and an oxolane carboxamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-2-methyloxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-11-9-14(18-15(21)16(2)7-4-8-22-16)20(19-11)13-6-3-5-12(17)10-13/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIOJSYIMLYQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2(CCCO2)C)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-2-methyloxolane-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a phenyl precursor to introduce the bromine atom at the desired position. This is followed by the formation of the pyrazole ring through cyclization reactions involving appropriate reagents and catalysts. The final step involves the coupling of the pyrazole derivative with an oxolane carboxamide precursor under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-2-methyloxolane-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The pyrazole and oxolane moieties can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenyl derivatives, while oxidation can lead to the formation of corresponding oxides .
Scientific Research Applications
N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-2-methyloxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-2-methyloxolane-2-carboxamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the pyrazole and oxolane moieties contribute to the compound’s overall bioactivity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromophenyl derivatives and pyrazole-based molecules. Examples include:
- 2-(3-Bromophenyl)propan-2-ol
- N-[2-(4-bromophenyl)-5-methylpyrazol-3-yl]-2-methyloxolane-2-carboxamide
- N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-2-methyloxolane-2-carboxamide .
Uniqueness
What sets N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-2-methyloxolane-2-carboxamide apart is its specific substitution pattern and the combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
